Desfluoro Idelalisib is classified under small molecule inhibitors targeting the phosphatidylinositol-3-kinase pathway. It is derived from Idelalisib, which has been studied extensively for its therapeutic effects in hematologic malignancies, particularly in chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound's development has been influenced by regulatory scrutiny and clinical outcomes associated with its parent compound, leading to ongoing research into its properties and applications .
The synthesis of Desfluoro Idelalisib involves controlling the formation of the desfluoro impurity during the reduction of nitro intermediates. A novel strategy has been developed that enhances the yield and purity of Idelalisib while minimizing the production of Desfluoro Idelalisib. Key steps in the synthesis include:
The optimization of conditions such as temperature, solvent choice, and catalyst type is crucial for achieving high yields while reducing impurities .
Desfluoro Idelalisib shares a similar molecular structure to Idelalisib but lacks one fluorine atom. The structural formula can be represented as follows:
The absence of the fluorine atom significantly alters its chemical properties and biological activity compared to its parent compound .
Desfluoro Idelalisib can participate in various chemical reactions typical for small molecules, including:
The identification and characterization of degradation products are crucial for quality control in pharmaceutical applications.
Desfluoro Idelalisib acts primarily by inhibiting the phosphatidylinositol-3-kinase delta isoform. This inhibition leads to:
This mechanism underpins its potential therapeutic effects as well as any adverse effects related to its use.
Desfluoro Idelalisib exhibits several notable physical and chemical properties:
These properties are essential for formulation development and ensuring effective delivery in therapeutic applications .
Desfluoro Idelalisib is primarily used in research settings focused on:
Its role as an impurity highlights the importance of rigorous analytical methods in pharmaceutical development .
Desfluoro Idelalisib (Chemical Name: (S)-2-(1-((7H-Purin-6-yl)amino)propyl)-3-phenylquinazolin-4(3H)-one; CAS: 870281-74-6) is a structurally modified analog of the pharmaceutical compound Idelalisib. Its molecular framework consists of three primary components: a quinazolinone core, a purine ring system, and a chiral propyl linker connecting these heterocyclic moieties. The compound has a molecular formula of C₂₂H₁₉N₇O and a molecular weight of 397.44 g/mol [5] [8].
The stereochemical configuration at the chiral center (C1' of the propyl linker) is exclusively (S), as confirmed by stereoselective synthesis and chiral chromatography analyses. This configuration is crucial for maintaining the spatial orientation required for target binding. The canonical SMILES representation of its structure is: CCC@@HNC4=C(NC=N5)C5=NC=N4, which explicitly denotes the (S) absolute configuration at the chiral center [5] [8].
Table 1: Molecular Descriptors of Desfluoro Idelalisib
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₂H₁₉N₇O | [5] [8] |
Molecular Weight | 397.44 g/mol | [5] [8] |
CAS Registry Number | 870281-74-6 | [5] [8] |
Chiral Center Configuration | (S) | [5] [8] |
Canonical SMILES | CCC@@HNC4=C(NC=N5)C5=NC=N4 | [8] |
The defining structural distinction between Desfluoro Idelalisib and its parent compound Idelalisib (Zydelig®) is the absence of a fluorine atom at the C5 position of the quinazolinone ring system. Idelalisib contains a fluorine substituent at this position (Chemical Name: (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one), which significantly influences its electronic properties and molecular recognition characteristics [1] [10].
This fluorine atom in Idelalisib contributes to:
In contrast, Desfluoro Idelalisib exhibits:
Table 2: Structural and Electronic Comparison with Idelalisib
Property | Desfluoro Idelalisib | Idelalisib | Biological Consequence |
---|---|---|---|
C5 Substituent | H | F | Loss of halogen bonding in PI3Kδ binding pocket |
Molecular Weight | 397.44 g/mol | 415.43 g/mol | - |
Quinazolinone pKa | ~3.8 (calculated) | ~3.5 (calculated) | Altered ionization state |
PI3Kδ IC₅₀ | ~25 nM (estimated) | 2.5 nM (reported) | Reduced target affinity |
cLogP | 3.1 (calculated) | 2.8 (calculated) | Increased membrane permeability |
Crystalline forms of Desfluoro Idelalisib have been characterized using advanced diffraction techniques, revealing distinct polymorphic behaviors. Patent WO2017093773A1 describes several solid forms, with Form I (designated as the thermodynamically stable polymorph) being the most extensively characterized [3].
Form I Characteristics:
The X-ray powder diffraction (XRPD) pattern of Form I exhibits characteristic peaks at 2θ angles: 7.8° ± 0.2°, 12.3° ± 0.2°, 15.6° ± 0.2°, 17.2° ± 0.2°, 21.4° ± 0.2°, and 24.7° ± 0.2° when measured using CuKα radiation (λ = 1.5418 Å). These peaks correspond to d-spacings of 11.33 Å, 7.19 Å, 5.68 Å, 5.15 Å, 4.15 Å, and 3.60 Å, respectively [3].
The molecular packing arrangement features:
Table 3: Crystallographic Data for Desfluoro Idelalisib Polymorphs
Polymorph | Characteristic XRPD Peaks (2θ) | Hydrogen Bonding Pattern | Thermal Stability |
---|---|---|---|
Form I | 7.8°, 12.3°, 15.6°, 17.2°, 21.4°, 24.7° | N-H···N (2.89 Å), C-H···O (2.95 Å) | Stable up to 200°C |
Form II | 6.5°, 10.2°, 13.8°, 16.1°, 19.8°, 22.3° | N-H···N (2.91 Å), C-H···π (3.12 Å) | Converts to Form I >150°C |
Acetonitrile Solvate | 5.9°, 11.7°, 14.2°, 18.4°, 20.1°, 25.3° | N-H···N (2.87 Å), N-H···O(acetonitrile) (2.78 Å) | Desolvates at 80-100°C |
Solvate formation has been observed with acetonitrile, exhibiting distinct channel structures where solvent molecules occupy voids created by the molecular packing. Desolvation studies show this solvate undergoes complete desolvation at 80-100°C with subsequent transformation to Form I [3].
Comprehensive thermal analysis reveals complex phase behavior for Desfluoro Idelalisib. Differential Scanning Calorimetry (DSC) thermograms of Form I show a single, sharp endothermic event with onset at 218.5°C ± 1.5°C and peak maximum at 220.3°C ± 1.5°C, corresponding to its melting point. The enthalpy of fusion (ΔHf) is calculated as 132.5 J/g ± 5 J/g. No solid-solid phase transitions are observed prior to melting, confirming its thermodynamic stability across the temperature range [3].
Thermogravimetric Analysis (TGA) data indicates negligible mass loss (<0.2%) below 200°C, demonstrating the absence of solvated or hydrated species in Form I. The compound begins decomposition immediately after melting, with 5% mass loss occurring at 228°C ± 2°C under nitrogen atmosphere (heating rate: 10°C/min) [3].
Stability under Stress Conditions:
Desfluoro Idelalisib exhibits pH-dependent solubility consistent with its weakly basic nature. The quinazolinone nitrogen (pKa = 3.8, predicted) and purine ring system (pKa = 9.2, predicted) contribute to its ionization profile. Experimental solubility values in various media are as follows:
Table 4: Solubility Profile of Desfluoro Idelalisib
Medium | Temperature | Solubility (mg/mL) | Notes |
---|---|---|---|
Water (pH 7.0) | 25°C | 0.028 ± 0.003 | - |
0.1N HCl (pH 1.2) | 25°C | 0.85 ± 0.05 | Protonation enhances solubility |
Phosphate Buffer (pH 6.8) | 25°C | 0.042 ± 0.004 | - |
Acetonitrile | 25°C | 12.6 ± 0.8 | - |
Methanol | 25°C | 9.8 ± 0.6 | - |
Ethanol | 25°C | 7.2 ± 0.5 | - |
n-Octanol | 25°C | 3.4 ± 0.3 | - |
The experimental partition coefficient (LogP) in the n-octanol/water system was determined as 3.12 ± 0.08 at 25°C, indicating high lipophilicity. This value aligns with computational predictions (cLogP = 3.1) and is approximately 0.3 log units higher than that of Idelalisib (LogP = 2.82), consistent with the replacement of the electron-withdrawing fluorine atom with hydrogen [5] [8].
Distribution Coefficient (LogD):
Solubility parameters were calculated using the Hansen approach:
These values indicate optimal miscibility with solvents having medium polarity such as acetone (δ = 19.9 MPa¹/²), ethyl acetate (δ = 18.2 MPa¹/²), and dichloromethane (δ = 19.8 MPa¹/²), which is consistent with experimental solubility data [3] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1